N-ethyl-N-(4-ethylbenzyl)ethanamine
Description
N-Ethyl-N-(4-ethylbenzyl)ethanamine is a tertiary amine featuring two ethyl groups and a 4-ethylbenzyl substituent on the nitrogen atom. Its molecular formula is C₁₉H₂₅N (molecular weight: 267.41 g/mol). This compound is part of a broader class of substituted ethanamines, which are widely studied for their applications in organic synthesis, catalysis, and medicinal chemistry.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-ethyl-N-[(4-ethylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H21N/c1-4-12-7-9-13(10-8-12)11-14(5-2)6-3/h7-10H,4-6,11H2,1-3H3 |
InChI Key |
SBSQUCUSGSSNMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(4-ethylbenzyl)ethanamine can be achieved through several methods. One common approach involves the alkylation of N-ethylbenzylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the alkylation reaction. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(4-ethylbenzyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding amides or nitriles.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield primary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated compounds (e.g., alkyl halides)
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Substituted amines
Scientific Research Applications
N-ethyl-N-(4-ethylbenzyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding assays.
Industry: this compound is used in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of N-ethyl-N-(4-ethylbenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Alternatively, it can activate receptors by mimicking the action of natural ligands, leading to downstream signaling events.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares N-ethyl-N-(4-ethylbenzyl)ethanamine with key analogs, highlighting differences in substituents, molecular properties, and reactivity:
Key Observations:
- Electronic Effects : Methoxy-substituted analogs (e.g., 7a, 1l) exhibit enhanced electron-donating properties, which influence their reactivity in catalytic processes. The 4-ethylbenzyl group in the target compound may confer greater hydrophobicity compared to methoxy derivatives .
- Pharmacological Potential: While NBOMe analogs (e.g., 25I-NBOMe) are psychoactive, the target compound’s lack of methoxy or halogen substituents suggests divergent biological activity .
- Boron Derivatives : Boron-containing analogs (e.g., ) are tailored for cross-coupling reactions, leveraging boronate groups for Suzuki-Miyaura applications .
Spectroscopic and Physical Properties
- NMR Data : Methoxy-substituted analogs (e.g., 7a) show characteristic peaks for aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ ~3.8 ppm) . The target compound’s ¹H NMR would instead feature ethylbenzyl protons (δ 1.2–2.6 ppm for ethyl groups).
- Chromatography : Analogs like 7a exhibit low Rf values (0.08 in hexanes:EtOAc), suggesting moderate polarity .
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